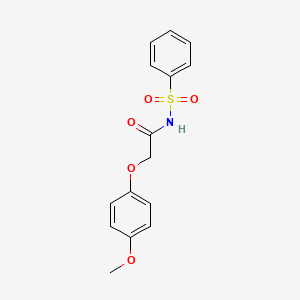

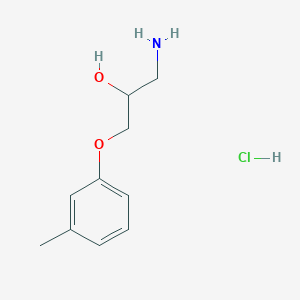

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including anticonvulsant, antitumor, antibacterial, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride. For instance, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride . Similarly, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was performed by condensing 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of "N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide."

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups. The dihedral angles between the benzene rings and the planarity of substituents such as methoxy groups are critical for the biological activity of these compounds . The intramolecular hydrogen bonding and the overall three-dimensional conformation of the molecule can significantly influence its interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including benzylation, as demonstrated by the preparation of 4-methoxybenzyl ethers from N-(4-methoxybenzyl)-o-benzenedisulfonimide . The reactivity of these compounds can be exploited to introduce additional functional groups that may enhance their biological activity or modify their pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene rings. The presence of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the overall polarity of the molecule . These properties are crucial for the compound's bioavailability and its ability to interact with biological targets.

Case Studies

Several benzenesulfonamide derivatives have been evaluated for their anticonvulsant activities, with some showing comparable or superior efficacy to traditional antiepileptic agents . In the field of cancer research, certain benzenesulfonamide derivatives have demonstrated potent cytotoxicity against cancer cell lines, including multidrug-resistant cells, and have shown promising results in mouse xenograft models . Additionally, some derivatives have been identified as effective antibacterial agents against Escherichia coli .

Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibition and Antitumor Activities

The compound has been investigated for its potential as a novel tubulin polymerization inhibitor, which is a crucial mechanism in the development of anticancer therapies. Research by Liu et al. (2012) describes the discovery and optimization of 2‐N‐aryl‐substituted benzenesulfonamidoacetamides, including N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide derivatives, as potent antimitotic agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including multidrug-resistant cells, by inducing cell-cycle arrest and apoptosis through disruption of mitotic spindles and inhibition of microtubule polymerization. The study highlights the compound's potential in cancer treatment, particularly in overcoming drug resistance (Liu et al., 2012).

Photoregulated Release and Uptake of Pharmaceuticals

In the realm of drug delivery systems, the compound has applications in the development of photoresponsive materials. Gong et al. (2008) developed a water-soluble azobenzene-containing functional monomer for creating photoresponsive molecularly imprinted hydrogel materials capable of photoregulated release and uptake of pharmaceuticals in aqueous media. Such systems are pivotal for controlled drug delivery applications, showcasing the versatility of N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide derivatives in creating stimuli-responsive materials for biomedical applications (Gong et al., 2008).

Allelochemicals in Agriculture

The transformation products of compounds structurally related to N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide, such as benzoxazolinone and benzoxazinone allelochemicals, have been reviewed for their potential in agriculture. These compounds are present in several crops and have roles in plant defense mechanisms. Understanding their transformation in soil is essential for exploiting their allelopathic properties to suppress weeds and soil-borne diseases, indicating the potential for agricultural applications (Fomsgaard et al., 2004).

Propiedades

IUPAC Name |

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-12-7-9-13(10-8-12)21-11-15(17)16-22(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTSMBHSHKSXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)

![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)

![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)

![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)

![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)